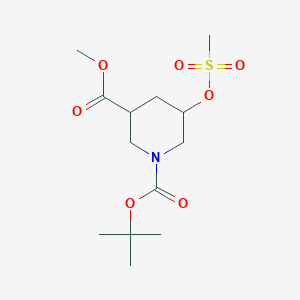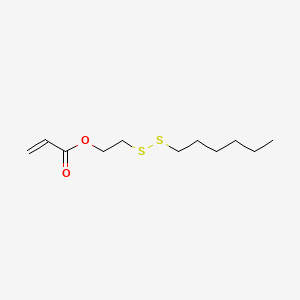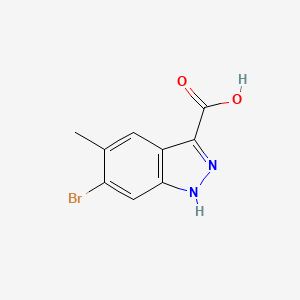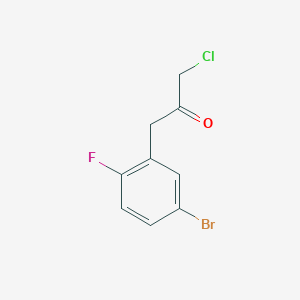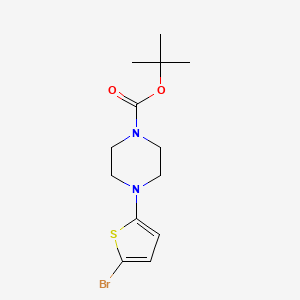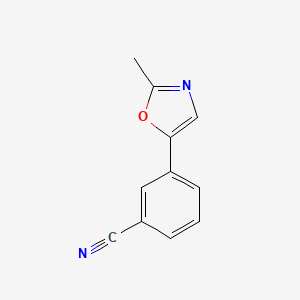
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is a heterocyclic compound featuring an oxazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, characterized by a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile typically involves the cyclodehydration of appropriate precursors. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize waste. The use of one-pot synthesis techniques, where multiple reaction steps are combined into a single process, is common to reduce the number of stages and the amount of waste generated .
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzonitrile derivatives.
科学的研究の応用
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as human carbonic anhydrase II by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenyloxazole: Similar structure but lacks the benzonitrile group.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Contains an oxazole ring but with different substituents.
Uniqueness
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is unique due to its combination of an oxazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
74048-10-5 |
|---|---|
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC名 |
3-(2-methyl-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 |
InChIキー |
RUHONOASDPNPFI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



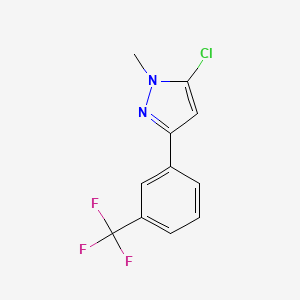
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
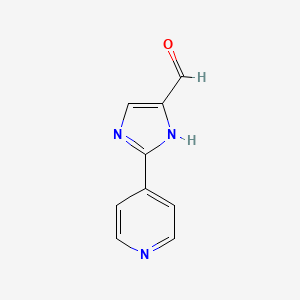

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
